4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
Description
4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound that belongs to the class of aniline derivatives
Properties
Molecular Formula |
C20H23N5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methyl-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C20H23N5/c1-15-5-9-17(10-6-15)21-20(13-3-4-14-20)19-22-23-24-25(19)18-11-7-16(2)8-12-18/h5-12,21H,3-4,13-14H2,1-2H3 |
InChI Key |
DCOGCJRYJAIOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring and aniline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-(4-METHYLPHENYL)ANILINE: Similar structure but lacks the tetrazole ring.
4-METHYL-N-(4-METHYLPHENYL)CYCLOPENTYLAMINE: Similar structure but lacks the aniline moiety.
Uniqueness
The presence of the tetrazole ring in 4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE makes it unique compared to other similar compounds. This ring structure can enhance the compound’s binding affinity to specific targets, potentially increasing its efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
